3'-Chloro-4'-methyl-4-dimethylaminoazobenzene 3'-Chloro-4'-methyl-4-dimethylaminoazobenzene
Brand Name: Vulcanchem
CAS No.: 17010-60-5
VCID: VC17191754
InChI: InChI=1S/C15H16ClN3/c1-11-4-5-13(10-15(11)16)18-17-12-6-8-14(9-7-12)19(2)3/h4-10H,1-3H3
SMILES:
Molecular Formula: C15H16ClN3
Molecular Weight: 273.76 g/mol

3'-Chloro-4'-methyl-4-dimethylaminoazobenzene

CAS No.: 17010-60-5

Cat. No.: VC17191754

Molecular Formula: C15H16ClN3

Molecular Weight: 273.76 g/mol

* For research use only. Not for human or veterinary use.

3'-Chloro-4'-methyl-4-dimethylaminoazobenzene - 17010-60-5

Specification

CAS No. 17010-60-5
Molecular Formula C15H16ClN3
Molecular Weight 273.76 g/mol
IUPAC Name 4-[(3-chloro-4-methylphenyl)diazenyl]-N,N-dimethylaniline
Standard InChI InChI=1S/C15H16ClN3/c1-11-4-5-13(10-15(11)16)18-17-12-6-8-14(9-7-12)19(2)3/h4-10H,1-3H3
Standard InChI Key FELKFKKBPTXZKA-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

3'-Chloro-4'-methyl-4-dimethylaminoazobenzene, systematically named 4-[(3-chloro-4-methylphenyl)diazenyl]-N,N-dimethylaniline, belongs to the azobenzene family. Its molecular weight is 273.76 g/mol, with a crystalline solid morphology and vibrant coloration attributable to the conjugated π-electron system of the azo group (-N=N-). The chlorine atom at the 3' position and methyl group at the 4' position introduce steric and electronic effects that influence reactivity, while the dimethylamino group at the 4 position enhances solubility in organic solvents.

Table 1: Key Molecular Properties

PropertyValue
CAS Number63951-11-1, 17010-60-5
Molecular FormulaC₁₅H₁₆ClN₃
Molecular Weight273.76 g/mol
IUPAC Name4-[(3-chloro-4-methylphenyl)diazenyl]-N,N-dimethylaniline

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a two-step diazotization-coupling sequence:

  • Diazotization: 3'-Chloro-4'-methylaniline reacts with nitrous acid (HNO₂) under acidic conditions (HCl, 0–5°C) to form a diazonium salt.

  • Coupling: The diazonium salt couples with N,N-dimethylaniline in a weakly acidic medium (pH 4–6), yielding the target azo compound.

Table 2: Reaction Conditions and Yields

StepReactantsConditionsYield (%)
Diazotization3'-Cl-4'-Me-aniline, HNO₂0–5°C, HCl85–90
CouplingDiazonium salt, N,N-DMApH 4–6, 10–15°C75–80

Industrial Manufacturing

Industrial processes utilize continuous flow reactors to optimize temperature control and mixing, achieving >90% yield. Automated systems minimize byproducts like sulfonic acid derivatives, which commonly arise from over-oxidation.

Chemical Reactivity and Stability

Key Reactions

  • Reduction: Sodium dithionite reduces the azo group to primary amines, generating 3-chloro-4-methylaniline and N,N-dimethyl-p-phenylenediamine.

  • Oxidation: Strong oxidants (e.g., KMnO₄) convert the azo group to nitroso or nitro derivatives, altering chromophoric properties.

  • Photoisomerization: UV irradiation induces trans-to-cis isomerization, a property exploited in photoresponsive materials.

Biological Activity and Carcinogenicity

Metabolic Activation and DNA Interaction

Hepatic cytochrome P450 enzymes metabolize 3'-chloro-4'-methyl-4-dimethylaminoazobenzene into reactive electrophiles (e.g., aryl nitrenium ions), which form covalent adducts with DNA guanine residues. This disrupts replication and repair mechanisms, leading to frameshift mutations and chromosomal aberrations .

Table 3: Comparative Carcinogenicity Data

CompoundSpeciesTumor SiteRoute of Exposure
4-Dimethylaminoazobenzene RatLiver, BladderOral, Dermal
3'-Cl-4'-Me-4-DMABIn vitroDNA adducts observedMetabolic assay

Industrial and Research Applications

Dyeing and Pigmentation

The compound’s intense orange-red hue makes it valuable for dyeing synthetic fibers (e.g., polyester) and plastics. Its colorfastness surpasses simpler azo dyes due to the electron-withdrawing chlorine group, which reduces photodegradation.

Biochemical Research

  • Mutagenicity Assays: Used as a positive control in Ames tests to evaluate bacterial reverse mutation.

  • Metabolic Studies: Serves as a substrate for characterizing liver enzyme activity, particularly CYP1A2 isoforms.

Comparison with Related Azo Compounds

3'-Nitro-4-dimethylaminoazobenzene

Replacing chlorine with a nitro group enhances electrophilicity, increasing DNA-binding affinity but reducing solubility. This trade-off highlights the balance between reactivity and bioavailability in azo dye design.

Research Gaps and Future Directions

Current studies predominantly focus on structural analogs, leaving 3'-chloro-4'-methyl-4-dimethylaminoazobenzene’s in vivo toxicokinetics poorly characterized. Prioritized research areas include:

  • Long-Term Carcinogenicity Studies: Rodent models exposed to chronic low-dose regimens.

  • Metabolite Profiling: LC-MS/MS identification of stable and reactive metabolites.

  • Environmental Fate: Degradation kinetics in soil and water under varying pH and microbial activity.

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